[1-(4-Chlorophenyl)ethyl](propan-2-yl)amine
Description
1-(4-Chlorophenyl)ethylamine is a secondary amine featuring a 4-chlorophenyl group attached to an ethyl chain and a propan-2-yl (isopropyl) substituent. This compound is of interest due to its structural similarity to pharmacologically active amines, such as antihistamines and central nervous system agents.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H16ClN/c1-8(2)13-9(3)10-4-6-11(12)7-5-10/h4-9,13H,1-3H3 |
InChI Key |
HRPCFEDRCYPHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Substrates : 4-Chlorophenylacetone (1.0 equiv), isopropylamine (1.2–1.5 equiv).
-
Reducing Agent : Sodium triacetoxyborohydride (1.2 equiv) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Acid Catalyst : Acetic acid (0.1–0.5 equiv) accelerates imine formation, particularly for ketone substrates.
-
Temperature : 0–25°C (prevents over-reduction of the aromatic ring).
Mechanistic Insights
The reaction proceeds via imine formation (Schiff base), which is reduced in situ by sodium triacetoxyborohydride. This reagent is preferred over cyanoborohydride due to its higher selectivity and compatibility with acidic conditions.
Table 1: Reductive Amination Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DCE > THF | +10% in DCE |
| Isopropylamine Equiv | 1.2–1.5 | Excess reduces byproducts |
| Reaction Time | 4–8 hrs | Prolonged time degrades product |
Catalytic Hydrogenation of Imine Intermediates
Catalytic hydrogenation offers a scalable alternative, particularly for industrial applications. This method involves pre-forming the imine (from 4-chlorophenylacetone and isopropylamine) and hydrogenating it under high-pressure H₂.
Key Catalysts and Conditions
Case Study: Raney Nickel Optimization
In a patent example, 4-chlorophenylacetone (154 g) and isopropylamine (50 mL) in methanol achieved 74% yield using Raney nickel (20 g) and bis-(2-hydroxyethyl) sulfide (2 g) at 100°C and 140 bar H₂.
Leuckart Reaction Derivatives
The Leuckart reaction, traditionally used for primary amines, has been adapted for secondary amines via formamide intermediates.
Modified Protocol for Secondary Amines
-
Substrates : 4-Chlorophenylacetone (1.0 equiv), ammonium formate (3.0 equiv).
-
Mechanism : The ketone reacts with ammonium formate to form a formamide intermediate, which is hydrolyzed to the amine under acidic conditions.
Limitations : Lower yields compared to reductive amination due to competing side reactions (e.g., N-formylation).
Homer-Wadsworth-Emmons Olefination Followed by Reduction
This two-step approach involves synthesizing an α,β-unsaturated ketone intermediate, which is subsequently reduced to the amine.
Step 1: Olefination
Step 2: Reductive Amination
The ketone is subjected to reductive amination with isopropylamine as described in Section 1.
Continuous Flow Synthesis
Emerging methodologies leverage continuous flow systems for improved safety and efficiency.
Protocol Highlights
-
Reactor Type : Packed-bed reactor with immobilized Pd/C catalyst.
-
Conditions : 100–140°C, 20–50 bar H₂, residence time 10–30 min.
Advantages : Reduced reaction time (<1 hr) and minimized byproduct formation.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Reductive Amination | 82–92 | High | Moderate |
| Catalytic Hydrogenation | 68–85 | Industrial | Low |
| Leuckart Reaction | 60–70 | Low | High |
| Continuous Flow | 78–84 | High | High |
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, converting the secondary amine to an imine or amine oxide.
Substitution: Nucleophilic substitution reactions can occur at the alkyl group.
Reduction: The compound is reducible, forming secondary amines or alcohols.
Hydrogenation Catalysts: Used for reduction reactions.
Acid Catalysts: Facilitate alkylation reactions.
- Reduction yields secondary amines.
- Alkylation produces the target compound.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 1-(4-Chlorophenyl)ethylamine interact with neurotransmitter systems, particularly the dopaminergic and adrenergic systems. These interactions suggest potential applications in treating neurological disorders.
- Stimulant Activity : Compounds in this class have shown the ability to increase dopamine and norepinephrine release, indicating potential use as stimulants.
- Anxiolytic Effects : Some derivatives exhibit anxiolytic properties, possibly through modulation of serotonin receptors.
Anticonvulsant Properties
Patents have described azole compounds related to 1-(4-Chlorophenyl)ethylamine that demonstrate anticonvulsant effects. These compounds may serve as a basis for developing new treatments for epilepsy and other seizure disorders .
Data Tables
The following table summarizes key studies related to the pharmacological effects of 1-(4-Chlorophenyl)ethylamine:
| Study | Findings | Application |
|---|---|---|
| In Vitro Studies | Enhanced cell viability under oxidative stress conditions | Potential neuroprotective effects |
| Animal Models | Increased locomotion and reduced anxiety in rodents | Stimulant and anxiolytic properties |
| Human Trials | Similar compounds improved cognitive function in mild cognitive impairment patients | Cognitive enhancement |
In Vitro Neuroprotective Effects
A study conducted on neuronal cell lines demonstrated that 1-(4-Chlorophenyl)ethylamine can enhance cell viability under oxidative stress, suggesting its potential as a neuroprotective agent.
Behavioral Changes in Rodent Models
In a rodent model, administration of this compound resulted in significant behavioral changes consistent with increased locomotion and reduced anxiety. These findings support its classification as both a stimulant and an anxiolytic.
Cognitive Function Improvement
Preliminary human trials indicated that similar compounds could enhance cognitive function among individuals with mild cognitive impairment, although specific data on 1-(4-Chlorophenyl)ethylamine remains limited.
Research Findings
Recent investigations have focused on optimizing the pharmacological profile of 1-(4-Chlorophenyl)ethylamine derivatives:
- Selectivity Enhancements : Modifications to the molecular structure have led to increased selectivity for specific dopamine receptor subtypes.
- Safety Profiles : Toxicological assessments indicate that while some derivatives show promise, thorough evaluation is necessary to understand their safety profiles fully.
Mechanism of Action
- The compound’s effects likely involve interactions with specific receptors or enzymes.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Chlorphenoxamine and Metabolites ()
Chlorphenoxamine (2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine) shares the 1-(4-chlorophenyl)ethyl moiety but includes an ethoxy linker and a dimethylaminoethyl group. Key differences include:
- Functional Groups: Chlorphenoxamine’s ethoxy group and tertiary amine contrast with the simpler isopropylamine in the target compound.
- Metabolism: Chlorphenoxamine undergoes extensive metabolism, producing hydroxylated (e.g., compounds V, VII) and conjugated metabolites, which are rapidly excreted. The absence of labile groups (e.g., methoxy or hydroxyl) in 1-(4-chlorophenyl)ethylamine may confer greater metabolic stability .
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine ()
- Structural Features : This compound replaces the isopropyl group with a trifluoromethyl-propanamine chain and a 4-methoxyphenyl substituent.
- The trimethylamine moiety introduces a permanent positive charge, likely reducing CNS penetration due to decreased blood-brain barrier permeability .
(E)-3-(4-Chlorophenyl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine ()
- Rigidity and Aromaticity: The conjugated double bond in the prop-2-en-1-amine backbone introduces planarity, which may enhance receptor binding affinity.
2-[4-(Trifluoromethyl)phenyl]propan-2-amine ()
- Substituent Effects: The trifluoromethyl group increases lipophilicity (LogP = 2) and metabolic resistance compared to the chloro group.
[1-(4-Chlorophenyl)ethyl][2-(4-chlorophenyl)ethyl]amine ()
2-Amino-1-(4-chlorophenyl)ethylpropylamine ()
- However, the propyl chain may reduce steric hindrance compared to the isopropyl group in the target compound .
Research Implications
- Structure-Activity Relationships (SAR) : The isopropyl group in 1-(4-Chlorophenyl)ethylamine balances steric bulk and lipophilicity, making it a candidate for CNS-targeted agents. Analogs with trifluoromethyl or naphthalene groups may optimize binding but require solubility enhancements.
- Synthetic Accessibility : Routes involving alkylation (e.g., reacting 1-(4-chlorophenyl)ethylamine with isopropyl bromide) are feasible, as evidenced by similar procedures in and .
Biological Activity
1-(4-Chlorophenyl)ethylamine, a compound with significant pharmacological potential, has been the subject of various studies aimed at elucidating its biological activity. This article reviews the current understanding of its biological effects, including its mechanisms of action, therapeutic applications, and potential side effects based on diverse research findings.
Chemical Structure and Properties
The compound is classified as an amine with a chlorophenyl group, which contributes to its biological activity. Its structural formula can be represented as follows:
where the presence of the chlorophenyl moiety is critical for its interaction with biological targets.
Biological Activity Overview
The biological activity of 1-(4-Chlorophenyl)ethylamine can be summarized in several key areas:
- Antidepressant Properties : Similar compounds have shown potential as serotonin reuptake inhibitors, suggesting that this compound may also influence serotonergic pathways.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, which may position it as a candidate for further anticancer drug development.
- Neuroprotective Effects : The compound's structure suggests possible interactions with neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways, which could have implications for neurodegenerative diseases .
The precise mechanisms through which 1-(4-Chlorophenyl)ethylamine exerts its effects are still under investigation. However, several hypotheses have been proposed:
- Serotonin Reuptake Inhibition : By inhibiting the reuptake of serotonin, the compound may enhance mood and alleviate symptoms of depression.
- Cytotoxic Mechanisms : The antitumor properties may arise from the induction of apoptosis in cancer cells, disrupting their proliferation pathways .
Antidepressant Activity
Research indicates that compounds similar to 1-(4-Chlorophenyl)ethylamine have demonstrated effectiveness in animal models for depression. For example, studies using rodent models showed significant improvements in depressive-like behaviors following administration of related compounds .
Antitumor Activity
A study assessing the cytotoxic effects of various analogs found that certain derivatives exhibited IC50 values indicative of potent activity against breast cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF7 | 15.5 |
| B | MDA-MB-231 | 12.3 |
| C | A549 | 18.0 |
This table illustrates the varying degrees of effectiveness across different cancer types, highlighting the need for further exploration into structure-activity relationships (SAR) .
Neuroprotective Effects
In vitro studies have suggested that 1-(4-Chlorophenyl)ethylamine may protect neuronal cells from oxidative stress-induced damage. This was evidenced by reduced markers of apoptosis in treated neuronal cell cultures compared to controls .
Q & A
Basic: What are the common synthetic routes for 1-(4-Chlorophenyl)ethylamine?
Answer:
The synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Reductive amination : Reacting 4-chlorophenylacetone with isopropylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions.
- Nucleophilic substitution : Using a halogenated precursor (e.g., 1-(4-chlorophenyl)-2-chloroethane) with isopropylamine in a polar aprotic solvent (e.g., DMF) at elevated temperatures.
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .
Advanced: How can discrepancies between experimental and theoretical NMR data be resolved?
Answer:
Discrepancies often arise from dynamic effects (e.g., rotamers) or crystallographic packing. To address this:
- Perform variable-temperature NMR to identify conformational exchange.
- Use X-ray crystallography (e.g., SHELXL refinement) to resolve absolute configuration and validate NMR assignments .
- Compare with DFT-calculated chemical shifts (B3LYP/6-31G* level) to identify outliers caused by solvent or tautomerization .
Basic: What spectroscopic methods are essential for characterizing this compound?
Answer:
- NMR : H and C NMR to confirm substituents and amine proton environment (e.g., δ 1.0–1.5 ppm for isopropyl CH).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns.
- IR Spectroscopy : Identify N-H stretches (~3300 cm) and C-Cl bonds (~750 cm).
Note : Use deuterated solvents (e.g., CDCl) to avoid signal overlap .
Advanced: How can reaction yields be optimized for derivatives of this compound?
Answer:
- Catalyst Screening : Test Pd/C or Raney Ni for reductive amination efficiency.
- Solvent Optimization : Use ethanol or THF for better solubility of intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 4 h reflux) while maintaining yield .
Example : In pyrimidine derivative synthesis, lithium hydroxide in ethanol under reflux improved yields by 15–20% .
Basic: How is the stereochemistry of the amine group determined?
Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- X-ray Crystallography : Resolve absolute configuration via SHELXL refinement, leveraging high-resolution data (R-factor < 0.05) .
Tip : For racemic mixtures, employ chiral resolving agents (e.g., tartaric acid) .
Advanced: How to analyze structure-activity relationships (SAR) for biological targets?
Answer:
- Derivatization : Modify the 4-chlorophenyl or isopropyl groups (e.g., replace Cl with F or OCH) and assess activity changes.
- Docking Studies : Use AutoDock Vina to predict binding affinities toward receptors (e.g., serotonin transporters).
Case Study : Thiazol-2-amine derivatives showed enhanced antimicrobial activity when paired with electron-withdrawing groups .
Basic: What purification techniques are recommended for hygroscopic intermediates?
Answer:
- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent moisture absorption.
- Lyophilization : For water-sensitive compounds, freeze-dry under vacuum after aqueous workup.
- Solvent Selection : Avoid polar solvents (e.g., MeOH); use anhydrous diethyl ether for recrystallization .
Advanced: How to validate the stability of the compound under varying pH conditions?
Answer:
- Accelerated Stability Testing : Incubate at pH 1–13 (37°C, 72 h) and monitor degradation via LC-MS.
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models.
- Identify Byproducts : Use high-resolution MS/MS to detect hydrolysis or oxidation products .
Basic: What are the recommended storage conditions?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Atmosphere : Use argon or nitrogen to displace oxygen in sealed containers.
- Desiccant : Include silica gel packs to mitigate hygroscopicity .
Advanced: How to predict reactivity using computational models?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G** level to assess nucleophilic sites (e.g., amine lone pair).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways.
Tool Recommendation : Gaussian 16 or ORCA for quantum mechanical modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
